molecular formula C18H17N3O3S B2536780 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851987-34-3

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

货号: B2536780
CAS 编号: 851987-34-3
分子量: 355.41
InChI 键: OEGTXHARWNZXJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the CAS Number 851987-34-3 and a molecular formula of C18H17N3O3S . It features a molecular weight of 355.41 g/mol . This compound is a hybrid molecule incorporating two significant pharmacophores: a 4,6-dimethyl-1,3-benzothiazole ring and a 2,3-dihydro-1,4-benzodioxine moiety. Benzothiazole derivatives are recognized as an important class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. They have been explored for use as fungicides, anti-tuberculosis agents, anti-malarials, anti-convulsants, and anti-inflammatory drugs, and have shown potential in treating diabetes and cancer . The 1,4-benzodioxane scaffold is a versatile template in drug discovery, with derivatives reported to act as agonists and antagonists for various receptor subtypes (such as nicotinic, alpha-adrenergic, and 5-HT receptors) and to exhibit antitumor and antibacterial properties . The specific research value, detailed mechanism of action, and primary applications of this particular carbohydrazide derivative require further scientific investigation. Researchers are encouraged to explore its potential based on the known bioactivities of its core structural components. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-3-4-13-14(9-12)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGTXHARWNZXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzothiazole moiety : Imparts unique chemical properties and biological activity.
  • Dihydrobenzodioxine structure : Contributes to its stability and reactivity.

The molecular formula is C13H15N3O2SC_{13}H_{15}N_3O_2S, with a molecular weight of approximately 277.34 g/mol.

Antibacterial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, a study synthesized various thiazolidinone derivatives containing the 1,4-benzodioxane ring system and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives displayed comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 μg/mL
Compound BEscherichia coli16 μg/mL
Reference DrugNorfloxacin32 μg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity. The synthesized thiazolidinone derivatives were tested against fungal strains such as Aspergillus niger and Candida albicans. Results indicated that certain compounds had MIC values lower than those of established antifungal agents like fluconazole .

CompoundTarget FungusMIC (μg/mL)
Compound CAspergillus niger4
Compound DCandida albicans8
Reference DrugFluconazole16

The biological activity of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is believed to stem from its ability to interact with specific molecular targets within microbial cells. The benzothiazole component may inhibit enzymes critical for bacterial cell wall synthesis or disrupt cellular processes essential for fungal growth.

Case Studies

A notable case study involved the synthesis of various derivatives of the compound and their evaluation in vitro. The study highlighted that modifications in the benzothiazole ring significantly affected the biological activity. For example, increasing hydrophobicity through alkyl substitutions enhanced antibacterial potency against resistant strains .

科学研究应用

Structural Representation

The structural representation can be depicted as follows:

C7H5N3O3S\text{C}_7\text{H}_5\text{N}_3\text{O}_3\text{S}

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide demonstrates significant antimicrobial properties against various bacterial strains. The mechanism of action may involve:

  • Disruption of bacterial cell membranes
  • Inhibition of key metabolic pathways

Antioxidant Properties

The compound has shown potential as an antioxidant. Studies suggest it can scavenge free radicals effectively, reducing oxidative stress within cells. This property is crucial for:

  • Preventing cellular damage associated with chronic diseases
  • Enhancing overall cellular health

Enzyme Inhibition

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Notable enzyme targets include:

  • Acetylcholinesterase (associated with neurodegenerative diseases)
  • α-glucosidase (linked to type 2 diabetes management)

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted at a leading university evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated:

  • Significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

This study concluded that the compound's efficacy could be attributed to its ability to disrupt the integrity of bacterial cell walls.

Case Study 2: Antioxidant Potential

An investigation published in the Journal of Medicinal Chemistry assessed the antioxidant capabilities using DPPH (2,2-diphenylpicrylhydrazyl) assay methods. Findings revealed:

  • A dose-dependent scavenging effect on free radicals.

At higher concentrations (100 µM), the compound demonstrated an inhibition rate comparable to standard antioxidants like ascorbic acid.

相似化合物的比较

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS 851988-47-1)

  • Structural Differences : Replaces 4,6-dimethyl groups on the benzothiazole ring with 4,6-difluoro substituents.
  • Impact of Substituents :
    • Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to methyl groups.
    • Reduced steric bulk due to smaller fluorine atoms could improve binding affinity in biological targets.
  • Synthesis Note: Similar hydrazide coupling strategies are likely employed, though fluorinated precursors may require specialized handling .

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Hydrochloride (CAS 1177439-66-5)

  • Structural Differences: Replaces carbohydrazide (-CONHNH-) with carboxamide (-CONH-). Incorporates a 3-(dimethylamino)propyl side chain and hydrochloride salt.
  • Impact of Modifications: Carboxamide lacks the hydrazine’s reducing capacity, altering redox properties.

N'-({5-Nitro-2-thienyl}methylene)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide (CAS 331005-56-2)

  • Structural Differences : Substitutes benzothiazole with a 5-nitro-2-thienyl group.
  • Impact of Substituents: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density in the thienyl ring and affecting charge-transfer interactions. Thiophene’s smaller aromatic system may decrease π-stacking efficiency compared to benzothiazole .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2 from )

  • Structural Differences : Features a benzodithiazine core with chloro and methyl substituents instead of benzodioxine and benzothiazole.
  • The benzodithiazine system’s fused heterocyclic structure may confer distinct conformational rigidity compared to benzodioxine .

Implications for Research and Development

  • Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) modulate reactivity and binding interactions, while electron-donating groups (e.g., -CH₃) enhance lipophilicity.
  • Solubility and Bioavailability: Tertiary amines (e.g., dimethylaminopropyl) and salt forms (e.g., hydrochloride) improve aqueous solubility, critical for drug delivery.
  • Synthetic Considerations : Fluorinated and nitro-substituted analogs may require specialized reagents or conditions, impacting scalability .

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid hydrazide with 4,6-dimethyl-1,3-benzothiazol-2-amine under reflux in anhydrous ethanol. Purity optimization requires iterative recrystallization using mixed solvents (e.g., ethanol/water) and monitoring via HPLC with a C18 column (methanol:water = 70:30, 1 mL/min). Intermediate characterization by FT-IR (e.g., NH stretch at ~3250 cm⁻¹) and elemental analysis ensures stepwise fidelity .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural confirmation of this compound?

  • Methodological Answer : Use 1H^1H-NMR (DMSO-d6, 400 MHz) to identify key signals: the benzodioxine protons (δ 4.25–4.30 ppm, quartet), benzothiazole aromatic protons (δ 7.45–7.60 ppm), and hydrazide NH (δ 10.2 ppm, broad). Discrepancies in integration ratios may arise from tautomerism; variable-temperature NMR (25–60°C) can stabilize conformers. IR spectroscopy should confirm carbonyl (C=O at ~1660 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) is critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Data reduction via SHELX (e.g., SHELXL for refinement ) and visualization with ORTEP-3 can resolve torsional angles between the benzodioxine and benzothiazole moieties. Challenges include disorder in the methyl groups; iterative refinement with anisotropic displacement parameters and TWIN/BASF commands in SHELXL may mitigate this.

Q. What computational approaches best predict the compound’s intermolecular interactions (e.g., hydrogen bonding, π-π stacking)?

  • Methodological Answer : Employ the Boys-Bernardi counterpoise method at the MP2/6-311++G(d,p) level to correct for basis set superposition errors (BSSE) in interaction energy calculations. For π-π stacking, use dispersion-corrected DFT (e.g., B3LYP-D3). Molecular dynamics (MD) simulations (AMBER force field, 298 K, 100 ns) in explicit solvent (e.g., DMSO) can model solvation effects on dimerization. Pair distribution function (PDF) analysis of XRD data complements computational results .

Q. How can researchers address contradictions between experimental and theoretical vibrational spectra?

  • Methodological Answer : Perform anharmonic frequency calculations (e.g., VPT2 in Gaussian 16) to account for overtones and combination bands absent in harmonic approximations. Experimentally, use polarized Raman spectroscopy to isolate mode-specific vibrations. Discrepancies in NH stretching frequencies often arise from crystal packing; compare solution-phase IR (ATR-FTIR) with solid-state data. Cross-reference with INS (inelastic neutron scattering) if accessible .

Q. What strategies validate the compound’s reactivity in photochemical or catalytic environments?

  • Methodological Answer : Design time-resolved UV-vis spectroscopy experiments (nanosecond laser flash photolysis) to track transient species under UV irradiation (λ = 254 nm). For catalytic studies, use cyclic voltammetry (CH Instruments, 0.1 M TBAPF6 in acetonitrile) to assess redox activity. DFT-computed frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attack. Correlate with LC-MS to identify degradation byproducts .

Data Contradiction Analysis

Q. How to reconcile discrepancies between SCXRD and DFT-optimized geometries?

  • Methodological Answer : Gas-phase DFT optimizations often neglect crystal packing forces. Use periodic boundary condition (PCE) DFT (VASP or Quantum ESPRESSO) to simulate the crystalline environment. Compare Hirshfeld surfaces (CrystalExplorer) from XRD data with DFT-derived electrostatic potential maps. Significant deviations in dihedral angles (>5°) may indicate conformational flexibility or lattice strain .

Methodological Frameworks

Q. How to integrate this compound’s study into a broader theoretical framework (e.g., drug design or materials science)?

  • Methodological Answer : Link to structure-activity relationship (SAR) models by correlating computed descriptors (e.g., LogP, polar surface area) with biological assay data. For materials, map charge-transfer properties via time-dependent DFT (TD-DFT) and compare with experimental UV-vis/fluorescence. Use SHELXC/D/E pipelines for high-throughput crystallographic screening in multi-target studies .

Tables

Technique Key Parameters Application Example
SCXRDSpace group P2₁/c, Z = 4Resolve methyl group disorder
DFT (B3LYP-D3)6-311++G(d,p), SMD solvation modelPredict π-π stacking in dimer
HPLC-PDAC18 column, λ = 254 nmQuantify synthetic yield (~78%)
MD SimulationsAMBER99SB, TIP3P water, 298 KModel solvent effects on conformation

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。